(1,1-dimethoxypropan-2-yl)dimethylamine
Description
(1,1-dimethoxypropan-2-yl)dimethylamine is an aliphatic amine derivative featuring a propane backbone substituted with two methoxy groups at the 1-position and a dimethylamine moiety at the 2-position. Its structure imparts unique physicochemical properties, including thermal stability and reactivity under oxidative conditions.
Properties
CAS No. |
1246225-38-6 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1,1-dimethoxypropan-2-yl)dimethylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1,1-dimethoxypropane with dimethylamine in the presence of a suitable catalyst . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
(1,1-Dimethoxypropan-2-yl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dimethoxy and dimethylamine groups can participate in substitution reactions with other chemical species. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1,1-Dimethoxypropan-2-yl)dimethylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-dimethoxypropan-2-yl)dimethylamine involves its interaction with specific molecular targets and pathways. The dimethoxy and dimethylamine groups can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics :
- Thermal Behavior : Under inert atmospheres (e.g., helium), the compound undergoes decomposition at 348–365°C, releasing dimethylamine (m/z = 58) and water. Oxidative coupling products (m/z = 58, 59) form in synthetic air, accompanied by exothermic processes at similar temperatures .
- Degradation Pathway : At 203°C in inert conditions, only water (from crystallization) and dimethylamine are detected. Above 300°C, oxidative condensation products dominate, indicating progressive degradation .
Comparison with Structurally Similar Compounds
Dimethylamine (C₂H₇N)
- Reactivity : Highly reactive and corrosive; incompatible with oxidizing agents (e.g., chlorine, nitric acid) and metals like aluminum or copper .
- Handling : Requires stringent storage protocols to avoid violent reactions with acrylate aldehyde or maleic anhydride .
- Key Difference : (1,1-dimethoxypropan-2-yl)dimethylamine exhibits greater thermal stability due to its methoxy substituents but releases dimethylamine upon decomposition, necessitating similar safety precautions .
(1-aminopropan-2-yl)dimethylamine (C₅H₁₄N₂)
DMAA (4-Methylhexane-2-amine, C₇H₁₇N)
- Regulatory Status : Listed in Schedule 10 of the Poisons Standard due to high toxicity and stimulant effects .
- Structure : Branched alkyl chain without oxygen substituents.
- Key Difference : Unlike DMAA, this compound’s methoxy groups may mitigate physiological activity, though structural similarities warrant caution in regulatory evaluations .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
